Octadecyl phosphate

Description

Properties

IUPAC Name |

octadecyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-18H2,1H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGIMQLJWRAPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39O4P | |

| Record name | STEARYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880482 | |

| Record name | Monooctadecyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearyl acid phosphate appears as a white waxy solid. Insoluble in water. Vapor or liquid may irritate of severely burn skin or eyes. Inhalation may irritate and seriously burn respiratory tract. Ingestion may irritate and burn mucous membranes of the gastrointestinal tract. | |

| Record name | STEARYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2958-09-0 | |

| Record name | STEARYL ACID PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Monostearyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monostearyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monooctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monooctadecyl orthophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSTEARYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDC1GQT17K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Octadecyl Phosphate: Properties, Synthesis, and Applications in Advanced Formulations

Abstract

Octadecyl phosphate, also known as monostearyl phosphate, is an amphiphilic molecule of significant interest in materials science and pharmaceutical development. Its unique structure, comprising a long hydrophobic alkyl chain and a polar phosphate headgroup, imparts valuable surfactant properties and the ability to form highly ordered self-assembled structures. This guide provides a comprehensive technical overview of this compound's chemical properties, structure, synthesis methodologies, and its critical role in the formulation of advanced drug delivery systems and the functionalization of surfaces. We will explore the causality behind its molecular behavior, detail validated experimental protocols, and present its applications, offering field-proven insights for professionals in research and development.

Molecular Structure and Physicochemical Profile

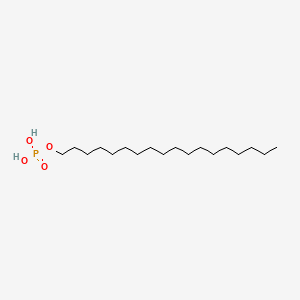

This compound (C₁₈H₃₉O₄P) is a long-chain alkyl phosphate ester.[1] Its structure is fundamentally amphiphilic, characterized by two distinct regions:

-

A Hydrophobic Tail: A saturated 18-carbon alkyl chain (the octadecyl group) that is highly nonpolar and water-repellent.[1]

-

A Hydrophilic Head: A polar phosphate group that is reactive and readily interacts with aqueous environments and polar surfaces.[1]

This dual nature is the cornerstone of its functionality, driving its self-assembly in solution and its efficacy as a surface-active agent. The IUPAC name for this compound is octadecyl dihydrogen phosphate.[2]

Caption: Diagram of this compound's amphiphilic structure.

Quantitative Physicochemical Data

The functional properties of this compound are dictated by its physicochemical parameters, which are summarized below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₉O₄P | [3][4][5] |

| Molecular Weight | 350.47 g/mol | [3][5] |

| Appearance | White waxy solid | [4][5] |

| CAS Number | 2958-09-0 | [3][5] |

| Density (Predicted) | 0.997 ± 0.06 g/cm³ | [3][5] |

| Boiling Point (Predicted) | 465.6 ± 28.0 °C at 760 mmHg | [3][5] |

| pKa (Predicted) | 1.95 ± 0.10 | [3][5] |

| LogP (Predicted) | 6.357 | [3] |

| Solubility | Insoluble in water | [2][4][5] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

Synthesis and Purification: A Protocol-Driven Approach

The synthesis of this compound is typically achieved through the phosphorylation of octadecanol (stearyl alcohol). The choice of phosphorylating agent and reaction conditions is critical to controlling the ratio of monoester to diester products and minimizing impurities.

Causality in Synthesis Design

The most common and scalable method involves the reaction of octadecanol with a strong phosphorylating agent like phosphorus pentoxide (P₂O₅) or trichlorophosphate (POCl₃).[1][3]

-

Choice of Phosphorylating Agent: Phosphorus pentoxide is often used and yields a mixture of mono- and di-esters.[6] The reaction stoichiometry can be adjusted to favor the monoester, but a mixture is common. Using POCl₃ followed by controlled hydrolysis offers a more precise route to the monoester.

-

Reaction Solvent: A non-protic, inert solvent like dichloromethane is used to prevent unwanted side reactions with the highly reactive phosphorylating agent.[3]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture, which would otherwise consume the phosphorylating agent and lead to the formation of phosphoric acid byproducts.[3]

-

Temperature Control: The reaction is often initiated at a reduced temperature to control the initial exothermic reaction, followed by reflux to drive the reaction to completion.[3]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example based on established chemical principles.[3]

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert nitrogen atmosphere, dissolve 1-octadecanol and a stoichiometric equivalent of triethylamine in anhydrous dichloromethane.

-

Phosphorylation: Cool the solution in an ice bath. Slowly add trichlorophosphate (dissolved in dichloromethane) dropwise via the addition funnel over 30 minutes to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours to ensure the reaction proceeds to completion.

-

Quenching: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Stir for 15 hours.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and wash it sequentially with dilute HCl and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to obtain pure this compound.

Core Applications in Research and Development

The amphiphilic nature of this compound makes it a versatile tool for scientists, particularly in drug delivery and surface science.

Liposome and Nanoparticle Formulation

This compound is a key excipient in the formulation of liposomes and other lipid-based nanoparticles.[7][8]

-

Functionality: It is incorporated into the lipid bilayer of liposomes to impart a negative surface charge. This negative zeta potential is crucial for several reasons:

-

Colloidal Stability: The electrostatic repulsion between negatively charged liposomes prevents their aggregation, enhancing the formulation's shelf-life and stability.[9]

-

Modulation of Drug Release: The charge can influence the interaction of the liposome with encapsulated drugs and biological membranes.

-

Biological Interaction: Surface charge affects how liposomes interact with cells and proteins in the bloodstream, influencing their pharmacokinetic profile.[8]

-

Alkylphospholipids like this compound can be used to create stable liposomes, especially when formulated with cholesterol to ensure proper lipid packing and stability.[8][10]

Caption: Role of this compound in forming a charged lipid bilayer.

Surface Modification and Self-Assembled Monolayers (SAMs)

This compound is widely used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, such as titanium dioxide, zirconium dioxide, and aluminum oxide.[11][12][13]

-

Mechanism of Action: The phosphate headgroup forms strong, stable coordination bonds (P−O−Metal) with the metal oxide surface.[11][14] This strong interaction serves as an anchor, allowing the hydrophobic octadecyl chains to orient themselves away from the surface, creating a dense, highly ordered monolayer.

-

Applications of SAMs:

-

Corrosion Resistance: The hydrophobic layer acts as a barrier, preventing corrosive agents from reaching the metal surface.[15]

-

Biocompatibility: Modifying the surface of biomedical implants (e.g., titanium) can reduce bacterial attachment and improve tissue integration.[16]

-

Wetting and Lubrication: SAMs can dramatically alter the surface energy, transforming a hydrophilic surface into a hydrophobic one, which is useful for creating self-cleaning or low-friction surfaces.[15][17]

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as an irritant to the skin, eyes, and respiratory system.[2][4][18] Ingestion may cause irritation or burns to the gastrointestinal tract.[4][5] Direct contact should be avoided.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] Avoid generating dust.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[19]

Conclusion

This compound is a multifunctional molecule with a well-defined structure that enables a broad range of applications. Its amphiphilic character is fundamental to its role as a surfactant, a stabilizer in drug delivery systems, and a robust agent for surface functionalization. For researchers and drug development professionals, a thorough understanding of its chemical properties, synthesis, and self-assembly behavior is essential for harnessing its full potential in creating next-generation materials and therapeutics. The ability to form stable, ordered structures on both the nanoscale (liposomes) and at interfaces (SAMs) ensures that this compound will remain a compound of high interest in advanced scientific applications.

References

-

This compound|2958-09-0 - LookChem . LookChem. Available at: [Link]

-

Octadecylphosphonic acid - preparation and application - Georganics . Georganics. Available at: [Link]

-

Monostearyl phosphate | C18H39O4P | CID 76290 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Octadecylphosphonic acid - Wikipedia . Wikipedia. Available at: [Link]

-

This compound | Chemical Substance Information | J-GLOBAL . J-GLOBAL. Available at: [Link]

-

Chemical Properties of Phosphoric acid, octadecyl ester (CAS 2958-09-0) - Cheméo . Cheméo. Available at: [Link]

-

Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces | Langmuir . ACS Publications. Available at: [Link]

-

Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PMC . National Center for Biotechnology Information. Available at: [Link]

-

n-Octadecylphosphonic acid functionalized tool surfaces for metal forming applications - RWTH Publications . RWTH Aachen University. Available at: [Link]

-

The composition-dependent presence of free (micellar) alkylphospholipid in liposomal formulations of octadecyl-1,1-dimethyl-piperidino-4-yl-phosphate affects its cytotoxic activity in vitro - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Doxorubicin loaded octacalcium phosphate particles as controlled release drug delivery systems: Physico-chemical characterization, in vitro drug release and evaluation of cell death pathway - ResearchGate . ResearchGate. Available at: [Link]

-

Flame-Made Calcium Phosphate Nanoparticles with High Drug Loading for Delivery of Biologics - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Cancerostatic octadecylpiperidinoylphosphate liposomes: Effect of composition on uptake by and toxicity to J774 mouse macrophage cells and MT1 breast cancer cells in vitro - ResearchGate . ResearchGate. Available at: [Link]

-

Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC . National Center for Biotechnology Information. Available at: [Link]

- EP0493927A1 - Phosphate esters and compositions containing them - Google Patents. Google Patents.

-

Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis and Properties of Octadecyl Trimethyl Ammonium Polyacrylic Surfactants . Scilit. Available at: [Link]

-

Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides | Langmuir . ACS Publications. Available at: [Link]

-

Robust self-assembled octadecylphosphonic acid monolayers on a mica substrate . SPIE Digital Library. Available at: [Link]

-

Nanoparticles in Drug Delivery: From History to Therapeutic Applications - MDPI . MDPI. Available at: [Link]

-

Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - Semantic Scholar . Semantic Scholar. Available at: [Link]

-

Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC . National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution - ResearchGate . ResearchGate. Available at: [Link]

-

Phosphate Esters for Industrial & Institutional Cleaning - Lankem Surfactants . Lankem Surfactants. Available at: [Link]

Sources

- 1. Phosphoric Acid Octadecyl Ester (CAS 39471-52-8): A High-Purity Long-Chain Phosphate Surfactant For Industrial Applications And Fertilizer Anti-Caking Solutions - BLi-T [blitchem.com]

- 2. Monostearyl phosphate | C18H39O4P | CID 76290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|2958-09-0|lookchem [lookchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 2958-09-0 [chemicalbook.com]

- 6. lankem.com [lankem.com]

- 7. Clipos™ Octadecyl Rhodamine labeled Phosphatidylcholine (PC) Liposomes - CD Bioparticles [cd-bioparticles.net]

- 8. researchgate.net [researchgate.net]

- 9. encapsula.com [encapsula.com]

- 10. The composition-dependent presence of free (micellar) alkylphospholipid in liposomal formulations of octadecyl-1,1-dimethyl-piperidino-4-yl-phosphate affects its cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Octadecylphosphonic acid - preparation and application [georganics.sk]

- 17. Robust self-assembled octadecylphosphonic acid monolayers on a mica substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Octadecyl Phosphate from Octadecyl Alcohol

Foreword for the Modern Researcher

In the landscape of advanced drug delivery systems, functional cosmetics, and material science, long-chain alkyl phosphates, such as octadecyl phosphate, have emerged as critical components. Their amphiphilic nature, ability to form stable monolayers, and function as emulsifiers and dispersing agents make them invaluable to formulation scientists and researchers.[1] This guide is designed to provide drug development professionals, researchers, and scientists with a comprehensive, field-proven understanding of the synthesis of this compound from its precursor, octadecyl alcohol (1-octadecanol).

Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore the primary chemical pathways, their respective advantages and drawbacks, and the critical parameters that govern reaction success, product purity, and yield.

Foundational Concepts: The Chemistry of Phosphorylation

The conversion of an alcohol to a phosphate ester, or phosphorylation, is a cornerstone of organic synthesis.[2] This process involves the formation of a P-O-C bond, transforming the neutral, hydroxyl group of octadecyl alcohol into a polar, anionic phosphate head group. The choice of phosphorylating agent is paramount and dictates the reaction mechanism, conditions, and the resulting product distribution—primarily a mixture of octadecyl dihydrogen phosphate (monoester) and dioctadecyl hydrogen phosphate (diester).

This guide will focus on three robust and widely employed methods for this transformation:

-

Phosphorylation with Phosphorus Pentoxide (P₂O₅)

-

Phosphorylation with Polyphosphoric Acid (PPA)

-

Phosphorylation with Phosphorus Oxychloride (POCl₃)

Comparative Analysis of Synthesis Routes

A judicious selection of the synthetic route is contingent on the desired product specifications, available equipment, and scale of the reaction. The following table provides a comparative overview of the three primary methods.

| Parameter | Phosphorus Pentoxide (P₂O₅) | Polyphosphoric Acid (PPA) | Phosphorus Oxychloride (POCl₃) |

| Primary Product | Mixture of mono- and di-esters | Predominantly mono-ester | Controllable to favor mono- or di-ester |

| Reaction Conditions | Moderate to high temperature (70-130°C) | Moderate temperature (room temp to 70°C) | Low temperature (-5°C to room temp) |

| Reagent Handling | Highly hygroscopic solid, requires careful handling | Viscous liquid, easier to handle than P₂O₅ | Corrosive liquid, reacts with moisture |

| Byproducts | Phosphoric acid | Phosphoric acid | HCl (requires a base scavenger) |

| Advantages | Low cost, simple procedure | Good control over mono-ester formation, stable reagent | Mild reaction conditions, avoids high temperatures that can cause degradation |

| Disadvantages | Difficult to control the mono/di-ester ratio, exothermic reaction can be vigorous | High viscosity can pose stirring challenges | Over-reactivity can lead to tri-alkyl phosphates, requires anhydrous conditions and a base |

Synthesis Methodologies and Experimental Protocols

Method 1: Phosphorylation with Phosphorus Pentoxide (P₂O₅)

This method is a direct and cost-effective approach, valued for its simplicity.[1] However, the highly exothermic nature of the reaction and the hygroscopic character of P₂O₅ demand careful control of the experimental setup. The reaction typically yields a mixture of mono- and dithis compound.[1]

-

Solvent: While the reaction can be performed neat, the use of an inert, high-boiling solvent like toluene or xylene helps to moderate the reaction temperature and improve stirring. For long-chain alcohols, a dispersant like mineral oil can be employed to prevent the aggregation of the hygroscopic P₂O₅.[3]

-

Temperature Control: The initial addition of P₂O₅ to octadecyl alcohol is highly exothermic. Maintaining a low initial temperature and controlling the rate of addition is crucial to prevent charring and the formation of pyrophosphates. Subsequent heating drives the reaction to completion.[4]

-

Stoichiometry: The molar ratio of octadecyl alcohol to P₂O₅ is a key determinant of the mono- to di-ester ratio in the final product. An excess of the alcohol will favor the formation of the diester.

-

Hydrolysis: The final step involves the hydrolysis of any remaining phosphoric anhydride intermediates to yield the desired phosphate esters.

-

Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and maintained under a positive pressure of nitrogen.

-

Reagent Preparation: Molten octadecyl alcohol (1.0 eq) is charged to the reaction flask and heated to 70°C with stirring.

-

Reaction: Phosphorus pentoxide (0.3-0.5 eq) is added portion-wise to the molten alcohol over a period of 1-2 hours, maintaining the reaction temperature between 70-95°C.[4]

-

Digestion: After the addition is complete, the reaction mixture is heated to 100-120°C for 4-5 hours to ensure complete reaction.[4]

-

Hydrolysis: The reaction mixture is cooled to 90°C, and water (approximately 2% of the total mass) is slowly added.[3] The mixture is stirred for an additional 1-2 hours at 70-80°C to hydrolyze any remaining polyphosphates.[3]

-

Work-up and Purification: The crude product is a waxy solid upon cooling. Purification is achieved by dissolving the crude product in a suitable organic solvent (e.g., a mixture of an aliphatic hydrocarbon and a lower alcohol) and washing with water to remove phosphoric acid.[5] The mono- and di-esters can be separated by fractional crystallization or chromatography.

Caption: Synthesis of this compound using P₂O₅.

Method 2: Phosphorylation with Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a viscous liquid that can be viewed as a partially hydrated form of phosphorus pentoxide.[6] It is a convenient and effective reagent for the phosphorylation of alcohols, often favoring the formation of the monoalkyl phosphate.[1]

-

Reagent Composition: Commercial PPA is available in various grades, typically defined by their P₂O₅ content (e.g., 115%, which corresponds to a specific mixture of phosphoric and polyphosphoric acids). The choice of PPA grade can influence the reaction rate and product distribution. PPA can also be prepared in situ by heating a mixture of phosphoric acid and phosphorus pentoxide.[7]

-

Temperature: The reaction can often be conducted at or slightly above room temperature, making it a milder alternative to the P₂O₅ method.[6] The high viscosity of PPA at room temperature can be reduced by gentle heating (to around 60°C) to facilitate stirring.[7]

-

Work-up: The work-up typically involves quenching the reaction mixture with ice water to hydrolyze the PPA and dilute the resulting phosphoric acid.[7]

-

Setup: A round-bottom flask is equipped with a mechanical stirrer and a thermometer.

-

Reaction: Octadecyl alcohol (1.0 eq) is mixed with polyphosphoric acid (1.2-1.5 eq) at room temperature.

-

Mixing: The mixture is stirred vigorously for 0.5-1 hour. If the mixture is too viscous, it can be gently warmed to 50-60°C.

-

Aging: The reaction mixture is allowed to stand at ambient temperature for 12-24 hours.[6]

-

Quenching: The viscous product is slowly added to a beaker of crushed ice with vigorous stirring.

-

Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a hexane/acetone mixture.[8]

Caption: Synthesis of this compound using PPA.

Method 3: Phosphorylation with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly reactive phosphorylating agent that allows for the synthesis of phosphate esters under mild conditions.[9] This method is particularly useful when working with sensitive substrates that may degrade at higher temperatures.[6] The reaction proceeds through a dichlorophosphate intermediate, which is subsequently hydrolyzed.

-

Base: The reaction of POCl₃ with an alcohol liberates two equivalents of hydrogen chloride (HCl). A tertiary amine base, such as pyridine or triethylamine, is essential to scavenge the HCl, which would otherwise lead to unwanted side reactions.[1][3] Pyridine can also act as a nucleophilic catalyst.

-

Solvent: Anhydrous, non-protic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are used to prevent the premature hydrolysis of POCl₃.[7]

-

Temperature: The reaction is typically carried out at low temperatures (e.g., -5°C to 0°C) to control the reactivity of POCl₃ and minimize the formation of byproducts.[10]

-

Hydrolysis: After the initial reaction, a careful hydrolysis step is required to convert the alkyl dichlorophosphate intermediate to the final phosphate ester.

-

Setup: A three-neck flask is fitted with a dropping funnel, a thermometer, a nitrogen inlet, and a magnetic stirrer. The system is maintained under an inert atmosphere.

-

Initial Charge: Anhydrous solvent (e.g., THF) and phosphorus oxychloride (1.1 eq) are added to the flask and cooled to -5°C.[10]

-

Alcohol Addition: A solution of octadecyl alcohol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.5 eq) in the same anhydrous solvent is added dropwise from the dropping funnel, keeping the temperature below 0°C.[10]

-

Reaction: The mixture is stirred at low temperature for 30 minutes after the addition is complete, then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Hydrolysis: The reaction is cooled again in an ice bath, and water is added slowly and cautiously to hydrolyze the intermediate.

-

Purification: The precipitated amine hydrochloride salt is removed by filtration. The filtrate is washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Recrystallization provides the purified this compound.

Caption: Mechanism of Phosphorylation using POCl₃.

Product Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is a critical aspect of the process. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.

Spectroscopic Analysis

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for characterizing phosphorus-containing compounds.[11] The chemical shift (δ) is indicative of the phosphorus environment.

-

Mono-octadecyl phosphate: Expected to show a signal in the range of δ = 0 to +5 ppm.

-

Di-octadecyl phosphate: Expected to show a signal shifted slightly upfield, typically in the range of δ = -1 to +2 ppm.

-

Phosphoric Acid: Will appear as a sharp singlet around δ = 0 ppm.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups.

-

P=O stretch: A strong, broad absorption band is expected in the region of 1250-1100 cm⁻¹.

-

P-O-C stretch: A medium to strong band is typically observed around 1050-950 cm⁻¹.[12]

-

O-H stretch: A very broad and strong absorption from the P-OH groups will be present in the 3000-2500 cm⁻¹ region.

-

C-H stretch: Strong bands from the octadecyl chain will be visible around 2920 cm⁻¹ and 2850 cm⁻¹.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of these polar, non-volatile compounds and can confirm the molecular weight of the mono- and di-esters.[2]

Purity Assessment

The primary impurities in the synthesis of this compound are unreacted octadecyl alcohol, phosphoric acid, and the corresponding di-ester (if the mono-ester is the target) or mono-ester (if the di-ester is the target).

-

Thin-Layer Chromatography (TLC): A simple and effective method for monitoring the progress of the reaction and assessing the purity of the final product. A polar solvent system is typically required.

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product mixture, reversed-phase or mixed-mode chromatography can be employed.[13]

Conclusion: A Scientist's Perspective

The synthesis of this compound from octadecyl alcohol is a well-established yet nuanced process. The choice between phosphorus pentoxide, polyphosphoric acid, and phosphorus oxychloride is not merely a matter of procedural preference but a strategic decision based on the desired outcome, scale, and sensitivity of the application.

For large-scale, cost-effective production where a mixture of mono- and di-esters is acceptable, the P₂O₅ method remains a viable option. When a higher proportion of the mono-ester is desired with a simpler work-up, PPA is an excellent choice. For syntheses requiring mild conditions to protect sensitive functional groups or to achieve greater control over the product distribution, the POCl₃ method, despite its requirement for anhydrous conditions and a base, is often the superior approach.

Successful synthesis is not only about following a protocol but understanding the chemical principles that underpin it. By carefully controlling stoichiometry, temperature, and purification methods, and by employing robust analytical techniques for characterization, researchers can confidently produce high-quality this compound tailored to their specific needs in drug development and beyond.

References

-

Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent. PMC. [Link]

-

Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. [Link]

- WO2000069865A1 - Improved process for phosphorylation and compounds produced by this process.

- US3346670A - Method for the preparation of phosphate esters.

-

Synthesis of dodecyl phosphate from lauryl alcohol and phosphorus pentoxide dispersed in 10# machine oil. ResearchGate. [Link]

-

Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

-

9.5: Phosphorylation of Alcohols. Chemistry LibreTexts. [Link]

-

POCl3 for Dehydration of Alcohols. Chemistry Steps. [Link]

-

Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. [Link]

-

Convenient Preparation of Long-Chain Dialkyl Phosphates. Organic Chemistry Portal. [Link]

-

Characterization of Polyphosphates by Electrospray Mass Spectrometry. Analytical Chemistry. [Link]

-

The Preparation of Long-Chain Monoalkyl Phosphates from Pyrophosphoric Acid and Alcohols. Journal of Organic Chemistry. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

- CN102491994A - Preparation method of phosphocholine alkyl ester.

-

Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

- US4670575A - Process for purification of phosphoric mono esters.

-

Infrared spectroscopy of different phosphates structures. ResearchGate. [Link]

-

31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates. PubMed. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. PMC. [Link]

-

FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite. NIH. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. Comparative Hepatic Toxicity of Pesticides in Common Carp (Cyprinus carpio Linnaeus, 1758): An Integrated Histopathological, Histochemical, and Enzymatic Biomarker Approach [mdpi.com]

- 5. US4670575A - Process for purification of phosphoric mono esters - Google Patents [patents.google.com]

- 6. WO2000069865A1 - Improved process for phosphorylation and compounds produced by this process - Google Patents [patents.google.com]

- 7. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. researchgate.net [researchgate.net]

- 13. A mixed-mode chromatographic separation method for the analysis of dialkyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Octadecyl Phosphate as a Surfactant

Preamble: Beyond a Simple Surfactant

Octadecyl phosphate (ODP), also known as stearyl phosphate, represents a class of anionic surfactants whose utility extends far beyond simple surface tension reduction. Its unique molecular architecture, comprising a long, saturated hydrocarbon tail and a highly interactive phosphate headgroup, enables a sophisticated range of behaviors at interfaces. This guide delineates the core mechanisms underpinning ODP's function, moving from fundamental principles of interfacial adsorption and self-assembly to its more specialized role in surface modification and nanoparticle stabilization. The insights provided herein are intended to equip researchers and formulation scientists with the causal understanding required to leverage ODP's full potential in advanced applications.

Molecular Architecture and Physicochemical Profile

The efficacy of any surfactant is fundamentally dictated by its molecular structure. ODP is an amphiphilic molecule, meaning it possesses both a water-repelling (hydrophobic) and a water-attracting (hydrophilic) component within the same structure.[1]

-

The Hydrophobic Tail: A C18 linear alkyl chain (octadecyl group) provides a significant nonpolar character.[2] This long chain is responsible for ODP's low water solubility and its strong driving force to escape the aqueous phase and adsorb at interfaces.[3][4][5][6]

-

The Hydrophilic Headgroup: A polar phosphate ester group (-OPO(OH)₂) acts as the hydrophilic anchor.[2] This headgroup can ionize, imparting an anionic nature to the surfactant and enabling strong electrostatic interactions, particularly with cationic species and polar surfaces like metal oxides.

The synergy between these two components governs its behavior in solution and at boundaries.

Table 1: Key Physicochemical Properties of this compound

| Property | Value / Description | Source(s) |

| Chemical Name | Octadecyl dihydrogen phosphate | [4][7] |

| Synonyms | Stearyl phosphate, Monostearyl acid phosphate | [3][4][7] |

| CAS Number | 2958-09-0 | [3][4][7] |

| Molecular Formula | C₁₈H₃₉O₄P | [3][4][7] |

| Molecular Weight | ~350.48 g/mol | [3][4][7] |

| Appearance | White, waxy solid | [3][4][6] |

| Solubility in Water | Insoluble / Immiscible | [3][4][5][6][8] |

| XLogP3 | 7.3 | [4][7] |

| Hydrogen Bond Donor Count | 2 | [4][7] |

| Hydrogen Bond Acceptor Count | 4 | [4][7] |

Note: XLogP3 is a computed measure of hydrophobicity. A higher value indicates greater hydrophobicity.

Core Surfactant Mechanisms of Action

ODP's function as a surfactant is characterized by two primary, concentration-dependent phenomena: adsorption at interfaces to lower surface tension and self-assembly into colloidal structures known as micelles.

Interfacial Adsorption and Surface Tension Reduction

In an aqueous environment containing an immiscible phase (like air or oil), ODP molecules preferentially migrate to the interface. This migration is thermodynamically favorable as it minimizes the disruptive contact between the hydrophobic C18 tails and the surrounding water molecules. At the interface, the molecules orient themselves with their hydrophobic tails directed away from the water (e.g., into the air or oil phase) and their hydrophilic phosphate heads remaining in the aqueous phase.

This accumulation of ODP at the surface disrupts the strong cohesive hydrogen bonding network of water, thereby reducing the interfacial or surface tension.[1][9] This action is the basis for ODP's utility as a wetting agent, allowing aqueous solutions to spread more easily over low-energy surfaces.

Self-Assembly and Micellization

As the concentration of ODP in an aqueous solution increases, the interface eventually becomes saturated. Beyond this point, a critical concentration is reached where it becomes thermodynamically more favorable for the ODP molecules to self-assemble into spherical aggregates rather than remain as individual monomers. This threshold is known as the Critical Micelle Concentration (CMC) .[1][10]

Above the CMC, ODP forms micelles where the hydrophobic tails are sequestered in a nonpolar core, effectively shielded from the water, while the hydrophilic phosphate headgroups form a charged outer corona, interacting with the aqueous environment.[1] The CMC is a crucial parameter, as many properties of the surfactant solution, such as turbidity, conductivity, and solubilization capacity, change abruptly at this concentration.[1] The CMC for a given surfactant can be influenced by factors like temperature, pH, and the ionic strength of the solution.[10][11]

Emulsification and Dispersion

The dual mechanisms of interfacial adsorption and micellization empower ODP to be an effective emulsifier and dispersant.

-

Emulsification: In an oil-in-water system, ODP molecules adsorb at the surface of oil droplets. The hydrophobic tails penetrate the oil phase, while the hydrophilic phosphate heads remain in the water. This creates a stabilizing interfacial film that prevents the oil droplets from coalescing. The negative charge on the headgroups also provides electrostatic repulsion between droplets, further enhancing emulsion stability.

-

Dispersion: Similarly, ODP can adsorb onto the surface of solid particles suspended in a liquid. This surface modification prevents the particles from aggregating (caking), keeping them finely dispersed. This is a key mechanism for its use as an anti-caking additive in fertilizers and a dispersant in coating formulations.[2]

Advanced Mechanism: Surface Adsorption and Self-Assembled Monolayers (SAMs)

A defining feature of ODP and other phosphate/phosphonate surfactants is the exceptional affinity of the headgroup for metal oxide surfaces.[5][12] This interaction is far stronger and more specific than simple physisorption, leading to the formation of highly ordered, robust films known as Self-Assembled Monolayers (SAMs).

The mechanism involves a direct coordination bond between the phosphate headgroup and metal cations on the hydroxylated oxide surface (e.g., TiO₂, Al₂O₃, Fe₃O₄, Ta₂O₅).[12][13] This can occur through several binding modes:

-

Monodentate: One P-O-Metal bond is formed.

-

Bidentate: Two P-O-Metal bonds are formed.

-

Tridentate: Three P-O-Metal bonds are formed.

Studies on Fe₃O₄ and Ta₂O₅ surfaces suggest that ODP can bind via bidentate or tridentate coordination, creating a very stable, covalently-linked layer.[12][13][14] Once anchored, the long C18 tails align, driven by van der Waals interactions, to form a densely packed, quasi-crystalline film.[5][13] This SAM effectively transforms the surface from hydrophilic and reactive to hydrophobic and passivated, providing excellent corrosion resistance and moisture repellency.[2][5]

Experimental Protocols for Mechanistic Characterization

To validate the mechanisms described, specific experimental protocols are employed. The following are foundational methods for characterizing ODP's surfactant properties.

Protocol 1: Determination of Critical Micelle Concentration (CMC) via Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases as the monomer concentration increases. Once the CMC is reached and micelles form, the monomer concentration remains relatively constant, and thus the surface tension plateaus. The CMC is the concentration at the inflection point of this curve.[15]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of ODP (e.g., 10 mM) in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Note: Gentle heating and sonication may be required to dissolve ODP.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, spanning a concentration range from well below to well above the expected CMC (e.g., 0.01 mM to 5 mM).

-

Instrumentation: Use a surface tensiometer (Du Noüy ring or Wilhelmy plate method). Calibrate the instrument with deionized water.

-

Measurement: Measure the surface tension of each dilution, starting from the most dilute and proceeding to the most concentrated. Ensure the system reaches equilibrium before each reading.

-

Data Analysis: Plot surface tension (γ) as a function of the logarithm of ODP concentration (log C).

-

CMC Determination: The CMC is identified as the concentration at which the curve shows a sharp break or inflection point. Two linear fits can be applied to the pre-CMC and post-CMC regions; their intersection provides the CMC value.

Protocol 2: Evaluation of Emulsion Stability

Principle: An effective emulsifier will create a stable mixture of two immiscible liquids, resisting phase separation (creaming or coalescence) over time. Stability can be monitored by observing changes in droplet size or the separation of a distinct aqueous phase.

Methodology:

-

Phase Preparation: Prepare an aqueous phase (e.g., buffer) and an oil phase (e.g., hexadecane).

-

Emulsion Formulation: Create a series of formulations with a fixed oil-to-water ratio (e.g., 20:80 v/v) and varying concentrations of ODP in the aqueous phase (e.g., 0.1%, 0.5%, 1.0% w/v).

-

Homogenization: Subject each formulation to high-shear homogenization (e.g., using a rotor-stator homogenizer or sonicator) for a fixed duration (e.g., 5 minutes) to form a fine emulsion.

-

Stability Monitoring:

-

Transfer the emulsions to graduated cylinders and store them under controlled conditions.

-

At set time intervals (e.g., 0, 1, 6, 24, 48 hours), visually inspect for any phase separation and measure the height of the separated aqueous or cream layer.

-

(Optional) Use dynamic light scattering (DLS) to measure the average droplet size and polydispersity index (PDI) at each time point. An increase in droplet size indicates coalescence and instability.

-

-

Analysis: Plot the percentage of phase separation or the change in droplet size against time for each ODP concentration. Higher stability is indicated by minimal separation and consistent droplet size.

Conclusion

This compound's mechanism of action is a multi-faceted interplay of its amphiphilic nature and the unique reactivity of its phosphate headgroup. It functions as a classic surfactant through interfacial adsorption and micellization, enabling its use as an effective emulsifier, dispersant, and wetting agent.[2][5] Critically, its ability to form robust, ordered self-assembled monolayers via strong coordination to metal oxide surfaces elevates its utility for advanced applications in surface engineering, corrosion inhibition, and nanoparticle functionalization.[5][12][13] A thorough understanding of these core mechanisms is paramount for scientists and developers seeking to rationally design and optimize formulations and materials that harness the full potential of this versatile molecule.

References

- Phosphoric Acid Octadecyl Ester (CAS 39471-52-8): A High-Purity Long-Chain Phosphate Surfactant For Industrial Applications And Fertilizer Anti-Caking Solutions. BLIT Chemical.

- OCTADECYL PHOSPH

- Phosphonic acid, P-octadecyl-.

- CAS 2958-09-0 Octadecyl phosph

- Monostearyl phosphate | C18H39O4P | CID 76290.

- This compound | Chemical Substance Inform

- Octadecylphosphonic acid. Grokipedia.

- Octadecylphosphonic acid. Wikipedia.

- OCTADECYL PHOSPH

- Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions.

- Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-W

- Critical micelle concentration of surfactants in aqueous buffered and unbuffered systems.

- Critical micelle concentration (CMC) and degree of ionization (b) values of the prepared surfactants at different temperatures.

- Structural Chemistry of Self-Assembled Monolayers of Octadecylphosphoric Acid on Tantalum Oxide Surfaces.

- Effect of Surfactants on the Corrosion Protectability of Calcium Phosphate Conversion Coatings on Duplex Structured Mg-8Li (in Wt.%) Alloy. MDPI.

- Rapid Critical Micelle Concentration (CMC)

- Reduction of surface tension.

- Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry.

- Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. Journal of Surfactants and Detergents.

Sources

- 1. agilent.com [agilent.com]

- 2. Phosphoric Acid Octadecyl Ester (CAS 39471-52-8): A High-Purity Long-Chain Phosphate Surfactant For Industrial Applications And Fertilizer Anti-Caking Solutions - BLi-T [blitchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Monostearyl phosphate | C18H39O4P | CID 76290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | 2958-09-0 [chemicalbook.com]

- 7. This compound|2958-09-0|lookchem [lookchem.com]

- 8. Octadecylphosphonic acid - Wikipedia [en.wikipedia.org]

- 9. WO2001094480A2 - Reduction of surface tension - Google Patents [patents.google.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Hydrophobic Octadecylphosphonic Acid-Coated Magnetite Nanoparticles for the Demulsification of n-Hexane-in-Water Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of Octadecyl Phosphate in Organic Solvents

An Essential Reference for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octadecyl phosphate, also known as stearyl phosphate, is a long-chain alkyl phosphate ester with significant utility across the pharmaceutical, cosmetic, and material science industries.[][2] Its amphiphilic nature, stemming from a long, hydrophobic C18 alkyl chain and a polar, hydrophilic phosphate headgroup, dictates its function as a highly effective emulsifier, stabilizer, and surfactant.[2][3] This dual character also governs its complex solubility profile, a critical parameter for formulation development, particularly in lipid-based drug delivery systems like nanoparticles and liposomes.[4][5] This guide provides a comprehensive overview of the principles governing the solubility of this compound in organic solvents, offers a summary of its behavior in various solvent classes, and details a robust experimental protocol for solubility determination.

Understanding this compound: Core Physicochemical Properties

This compound (C18H39O4P) is a waxy, white solid at room temperature.[][6] Its molecular structure is the key to its functionality and solubility. The long C18 hydrocarbon tail is nonpolar and lipophilic, while the phosphoric acid headgroup is polar and capable of ionization and hydrogen bonding.[2] This amphiphilic balance allows it to have solubility in both polar and non-polar solvents to varying degrees.[7]

Table 1: Physicochemical Properties of Octadecyl Dihydrogen Phosphate

| Property | Value | Source |

| Molecular Formula | C18H39O4P | [] |

| Molecular Weight | 350.47 g/mol | [] |

| Appearance | White waxy solid | [][6] |

| Density | ~0.997 g/cm³ | [] |

| Water Solubility | 0.001858 mg/L @ 25 °C (estimated) | [] |

| logPoct/wat (Octanol/Water Partition Coeff.) | 6.357 (Calculated) | [8] |

The extremely low water solubility and high octanol/water partition coefficient highlight its predominantly hydrophobic character, which is a primary driver of its solubility in organic media.[][8]

Theoretical Principles of Solubility in Organic Solvents

The solubility of this compound is governed by the principle of "like dissolves like," where a solute's ability to dissolve in a solvent depends on the similarity of their intermolecular forces.

-

The Hydrophobic Tail: The 18-carbon chain dominates the molecule's character, making it readily soluble in nonpolar or moderately polar solvents that can accommodate its length through van der Waals interactions.

-

The Polar Headgroup: The phosphate group (-PO(OH)2) can engage in strong hydrogen bonding and dipole-dipole interactions. Solvents that are hydrogen bond acceptors or donors can interact favorably with this part of the molecule.

The overall solubility in a given solvent is a result of the balance between these two competing interactions. A solvent must be capable of solvating both the nonpolar tail and the polar head to be effective. For this reason, solvents with a combination of polar and nonpolar characteristics often exhibit the best performance.

Solubility Profile in Common Organic Solvents

While specific quantitative data is sparse in publicly available literature, a qualitative understanding can be derived from its chemical structure and general principles of organic chemistry.

Table 2: Qualitative Solubility of this compound in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Solvents | Chloroform, Dichloromethane | High | These solvents have a moderate polarity and can effectively solvate both the alkyl chain and, to some extent, the polar headgroup. |

| Ethers | Tetrahydrofuran (THF) | High | THF is a polar aprotic solvent that can act as a hydrogen bond acceptor for the phosphate group while its cyclic ether structure solvates the alkyl chain. |

| Alcohols | Ethanol, Isopropanol | Moderate to High | Alcohols are protic and can hydrogen bond with the phosphate headgroup. Their alkyl portions interact favorably with the C18 tail. Solubility generally increases with the alkyl chain length of the alcohol. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The nonpolar aromatic ring can effectively solvate the long alkyl tail through van der Waals forces, but offers poor interaction with the polar phosphate head. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Very Low | These are highly nonpolar solvents that can solvate the alkyl tail but provide no favorable interactions for the very polar phosphate headgroup, leading to poor overall solubility. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Low to Moderate | While polar, their smaller size and specific dipole moments may not be as effective at solvating the bulky molecule as a whole compared to solvents like THF or chloroform. |

In general, compounds with hydrophobic character tend to be highly soluble in organic solvents like hexanes, isopropanol, and ethanol.[9]

Experimental Determination of Solubility: A Practical Guide

For researchers and formulation scientists, determining the precise solubility of this compound in a specific solvent system is often a necessary experimental step. The "shake-flask" method is a widely recognized and reliable technique for this purpose, endorsed by organizations like the OECD.[10][11]

4.1 Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

4.2 Step-by-Step Protocol: The Shake-Flask Method

This protocol provides a self-validating system for achieving reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-CAD, LC-MS, or a colorimetric phosphorus assay kit)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The key is to ensure that a solid phase remains after equilibration, confirming that the solution is saturated. Record the exact amount added.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time required to achieve a constant concentration.[12]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours. This allows the excess, undissolved solid to sediment.

-

Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.[11]

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid at the bottom.

-

Immediately pass the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticles.

-

-

Quantification:

-

Accurately dilute the filtered sample to a concentration that falls within the linear range of your analytical method.

-

Analyze the sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is suitable as this compound lacks a strong UV chromophore. Alternatively, a colorimetric assay for inorganic phosphate can be used after an appropriate digestion step.[12]

-

-

Calculation: Calculate the concentration of this compound in the saturated solution based on the analytical results and the dilution factor. The final solubility is expressed in units such as mg/mL or mol/L.

Trustworthiness Check: To ensure the system is self-validating, perform the experiment in triplicate. The results should be consistent and fall within an acceptable range of deviation (e.g., <15%).[13] Additionally, analyzing the remaining solid with techniques like DSC or XRD can confirm that no phase transformation or degradation of the material occurred during the experiment.[12]

Conclusion: A Critical Parameter for Formulation Success

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in a vast range of applications, from creating stable emulsions in cosmetics to enabling the formulation of advanced drug delivery nanocarriers.[3][14] A thorough understanding of its solubility profile, grounded in the principles of its amphiphilic structure and backed by robust experimental data, is essential for any scientist or researcher working with this versatile excipient. By leveraging the theoretical knowledge and practical protocols outlined in this guide, professionals can confidently select appropriate solvent systems and optimize their formulations for enhanced performance and stability.

References

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Cosmetic Ingredient Review. (n.d.). Safety Assessment of Alkyl Phosphates as Used in Cosmetics. CIR Report Data Sheet. Available at: [Link]

-

Abbott, S. (n.d.). Surfactant Solubilizers. Practical Solubility Science. Available at: [Link]

-

National Institutes of Health. (n.d.). Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Structural formulas of n-octadecyl terminated N-vinylpyrrolidone amphiphilic polymer. Available at: [Link]

-

Eurofins. (n.d.). Solubility for Common Extractable Compounds. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Phosphoric acid, octadecyl ester (CAS 2958-09-0). Available at: [Link]

-

National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Available at: [Link]

-

ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available at: [Link]

-

MDPI. (2023, September 1). Bilosomes as Nanocarriers for the Drug and Vaccine Delivery against Gastrointestinal Infections: Opportunities and Challenges. Available at: [Link]

-

eCFR. (2012, August 3). 40 CFR 799.6784 -- TSCA water solubility: Column elution method. Available at: [Link]

-

SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

-

uspbpep.com. (n.d.). usp31nf26s1_alpha-2-25, Reference Tables: Description and Solubility - P. Available at: [Link]

-

Wikipedia. (n.d.). Octadecylphosphonic acid. Available at: [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available at: [Link]

-

PubMed Central. (2024, January 12). Nanosponge hydrogel of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate of Alcaligenes faecalis. Available at: [Link]

Sources

- 2. Phosphoric Acid Octadecyl Ester (CAS 39471-52-8): A High-Purity Long-Chain Phosphate Surfactant For Industrial Applications And Fertilizer Anti-Caking Solutions - BLi-T [blitchem.com]

- 3. CAS 2958-09-0: Monostearyl phosphate | CymitQuimica [cymitquimica.com]

- 4. Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. cir-safety.org [cir-safety.org]

- 8. Phosphoric acid, octadecyl ester (CAS 2958-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 10. oecd.org [oecd.org]

- 11. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 12. researchgate.net [researchgate.net]

- 13. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

- 14. Bilosomes as Nanocarriers for the Drug and Vaccine Delivery against Gastrointestinal Infections: Opportunities and Challenges [mdpi.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Octadecyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecyl phosphate, a long-chain alkyl phosphate ester, finds diverse applications across various scientific and industrial domains, including its use as a surfactant, emulsifier, and a component in drug delivery systems. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring product quality, predicting shelf-life, and establishing safe handling and processing parameters. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the underlying chemical principles, analytical methodologies for its characterization, and the expected decomposition pathways and products.

Fundamental Principles of Alkyl Phosphate Thermal Decomposition

The thermal degradation of alkyl phosphates is primarily governed by the lability of the C-O bond and the presence of β-hydrogens on the alkyl chain. The generally accepted mechanism for the decomposition of simple alkyl phosphates is an elimination reaction, akin to the pyrolysis of esters, which proceeds through a cyclic transition state.

The Chugaev-type Elimination Mechanism

The thermal decomposition of this compound is anticipated to follow a pathway analogous to the Chugaev elimination. This intramolecular elimination reaction involves the transfer of a hydrogen atom from the β-carbon of the alkyl chain to one of the oxygen atoms of the phosphate group, proceeding through a six-membered cyclic transition state. This concerted mechanism results in the cleavage of the C-O bond and the formation of an alkene and phosphoric acid.

For this compound, this primary decomposition can be represented as:

CH₃(CH₂)₁₅CH₂CH₂OPO(OH)₂ → CH₃(CH₂)₁₅CH=CH₂ + H₃PO₄

This elimination reaction is a facile process for alkyl phosphates and typically occurs at lower temperatures compared to other organophosphorus compounds like phosphonates or phosphinates.[1][2]

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Molecular Structure: As a primary linear alkyl phosphate, this compound is expected to be more thermally stable than its secondary or tertiary isomers.[3][4]

-

Presence of Impurities: The presence of acidic or basic impurities can catalyze decomposition, potentially lowering the onset temperature.

-

Atmosphere: The decomposition pathway and products can be significantly affected by the surrounding atmosphere. In an inert atmosphere (e.g., nitrogen or argon), the primary elimination reaction is favored. In an oxidative atmosphere (e.g., air or oxygen), the alkyl chain and the initial decomposition products can undergo oxidation, leading to a more complex mixture of products, including carbon oxides and water.[5]

-

Physical State: The decomposition kinetics can be influenced by whether the material is in a solid or molten state.

Analytical Methodologies for Characterizing Thermal Decomposition

A suite of thermoanalytical and spectroscopic techniques is employed to elucidate the thermal stability and decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Expected TGA Profile of this compound:

Based on data from similar long-chain alkyl phosphates, the TGA curve of this compound is expected to show a single, well-defined mass loss step in an inert atmosphere, corresponding to the elimination of the octadecyl chain as octadecene.[6][7] The decomposition is anticipated to occur in the range of 200-300°C. In an oxidative atmosphere, a more complex, multi-step decomposition profile may be observed at potentially lower temperatures due to oxidative degradation of the alkyl chain.

Experimental Protocol for TGA:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[1]

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Determine the final residual mass.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Expected DSC Profile of this compound:

The DSC thermogram of this compound will show an endothermic peak corresponding to its melting point. The decomposition process is typically exothermic, and a broad exothermic peak may be observed at temperatures corresponding to the mass loss seen in the TGA.

Experimental Protocol for DSC:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A pinhole in the lid may be used to allow for the escape of volatile decomposition products.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen or dry air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the decomposition region observed in TGA.

-

-

Data Analysis:

-

Determine the melting temperature (Tm) from the peak of the endothermic melting event.

-

Identify the temperature range and peak temperature of any exothermic decomposition events.

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Evolved Gas Analysis (EGA): TGA-FTIR and Pyrolysis-GC-MS

To identify the volatile products of decomposition, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or a Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) system.

TGA-FTIR: The gaseous decomposition products from the TGA are passed through a heated gas cell in an FTIR spectrometer, allowing for the real-time identification of evolved gases based on their infrared absorption spectra.

Py-GC-MS: The sample is rapidly heated to a specific temperature in a pyrolyzer, and the decomposition products are separated by gas chromatography and identified by mass spectrometry. This technique provides detailed molecular information about the volatile fragments.[8]

Experimental Protocol for Py-GC-MS:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Set the pyrolysis temperature to a point within the decomposition range identified by TGA (e.g., 300°C).

-

Pyrolyze for a short duration (e.g., 10-30 seconds).

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column suitable for separating long-chain hydrocarbons.

-

Oven Program: A temperature program that allows for the separation of expected products (e.g., initial temperature of 50°C, ramp to 300°C).

-

MS Detection: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).

-

-

Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a library of known compounds (e.g., NIST mass spectral library).

Decomposition Pathways and Products of this compound

Based on the fundamental principles of alkyl phosphate chemistry and analogous studies, the following decomposition pathways and products are proposed for this compound.

Primary Decomposition Products